Dichloromethyldiisopropoxyborane

Catalog No.
S1909981
CAS No.
62260-99-5
M.F
C7H15BCl2O2
M. Wt
212.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethyldiisopropoxyborane

CAS Number

62260-99-5

Product Name

Dichloromethyldiisopropoxyborane

IUPAC Name

dichloromethyl-di(propan-2-yloxy)borane

Molecular Formula

C7H15BCl2O2

Molecular Weight

212.91 g/mol

InChI

InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3

InChI Key

XHOSKSMGPJTTSE-UHFFFAOYSA-N

SMILES

B(C(Cl)Cl)(OC(C)C)OC(C)C

Canonical SMILES

B(C(Cl)Cl)(OC(C)C)OC(C)C

Cl2CHB[OCH(CH3)2]2Cl_2CHB[OCH(CH_3)_2]_2Cl2​CHB[OCH(CH3​)2​]2​

. It’s often used as a reagent in various chemical reactions . However, the specific applications, methods of application, and results of using this compound in scientific research are not readily available in the sources I have access to.

Dichloromethyldiisopropoxyborane is an organoboron compound characterized by the presence of two isopropoxy groups and two chlorine atoms attached to a central boron atom. This structure imparts specific reactivity patterns, making it useful in various chemical transformations. The compound's molecular formula is C₉H₁₉BCl₂O₂, indicating a relatively complex structure that contributes to its unique chemical behavior.

  • Hydroboration: It can react with alkenes to form organoboranes through hydroboration, which is a key step in alkene functionalization.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation Reactions: The resulting organoboranes can be oxidized to alcohols or other functional groups using oxidizing agents like hydrogen peroxide or sodium perborate .

The synthesis of dichloromethyldiisopropoxyborane typically involves several steps:

  • Formation of Borane: Initial synthesis often starts with the generation of borane from boron trioxide and reducing agents.
  • Alkylation: The borane is then reacted with isopropanol under acidic conditions to introduce the isopropoxy groups.
  • Chlorination: Finally, chlorination can be achieved using thionyl chloride or phosphorus pentachloride to introduce the dichloromethyl group .

Dichloromethyldiisopropoxyborane finds applications primarily in organic synthesis:

  • Reagent in Organic Chemistry: It serves as a reagent for the hydroboration of alkenes and alkynes.
  • Synthesis of Organoboron Compounds: The compound is useful for generating other organoboron derivatives that can be applied in various synthetic pathways.
  • Catalysis: It may also play a role in catalytic processes involving boron chemistry .

Research into the interactions of dichloromethyldiisopropoxyborane with other chemical species has revealed its ability to form complexes with various nucleophiles. These interactions are crucial for understanding its reactivity and potential applications in synthetic organic chemistry. Studies have shown that the compound can stabilize reactive intermediates, which can lead to enhanced reaction rates and selectivity .

Dichloromethyldiisopropoxyborane shares similarities with various other organoboron compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
TrimethylboraneThree methyl groups attached to boronHighly reactive; used in hydroboration
DiethylboraneTwo ethyl groups attached to boronLess sterically hindered than dichloromethyldiisopropoxyborane
TriisobutylboraneThree isobutyl groups attached to boronVery bulky; used in selective reactions

Uniqueness of Dichloromethyldiisopropoxyborane

Dichloromethyldiisopropoxyborane stands out due to its dual chlorine substituents and branched alkoxy groups, which provide a unique balance between steric hindrance and reactivity. This allows it to engage effectively in nucleophilic substitution reactions while also being suitable for hydroboration processes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Dichloromethyldiisopropoxyborane

Dates

Modify: 2023-08-16

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